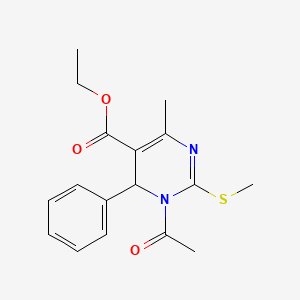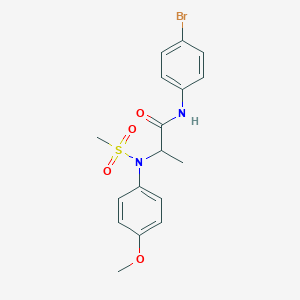![molecular formula C17H19N3O3 B5174306 5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174306.png)
5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BZP, is a synthetic compound that belongs to the piperazine class of drugs. It was initially developed as an anti-helminthic agent but later found to have psychoactive properties. BZP is known to produce stimulant effects similar to amphetamines and has gained popularity as a recreational drug. However,
Mecanismo De Acción
BZP acts as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant effects observed in users.
Biochemical and Physiological Effects
BZP has been found to increase heart rate, blood pressure, and body temperature in users. It also causes dilation of the pupils and can lead to dehydration. Long-term use of BZP has been associated with adverse effects such as anxiety, paranoia, and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZP has been used in research to study the effects of dopamine and serotonin reuptake inhibition. It is a useful tool for investigating the mechanisms of action of other psychoactive compounds. However, due to its potential for abuse and adverse effects, caution must be taken when using BZP in laboratory experiments.
Direcciones Futuras
Further research is needed to determine the therapeutic potential of BZP for ADHD and narcolepsy. Additionally, more studies are needed to fully understand the long-term effects of BZP use on the brain and body. Finally, research into the development of safer and more effective dopamine and serotonin reuptake inhibitors is warranted.
Conclusion
BZP is a synthetic compound that produces stimulant effects similar to amphetamines. It has been extensively studied for its psychoactive properties and potential therapeutic applications. However, caution must be taken due to its potential for abuse and adverse effects. Further research is needed to fully understand the effects of BZP on the brain and body and to develop safer and more effective dopamine and serotonin reuptake inhibitors.
Métodos De Síntesis
BZP is synthesized by reacting piperazine with benzyl chloride in the presence of a base. The resulting product is then reacted with malonic acid in the presence of a dehydrating agent to yield BZP.
Aplicaciones Científicas De Investigación
BZP has been extensively studied for its psychoactive properties. It has been found to produce effects similar to amphetamines, such as increased alertness, energy, and euphoria. BZP has also been studied for its potential as a treatment for attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. However, more research is needed to determine its efficacy and safety as a therapeutic agent.
Propiedades
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-15-14(16(22)19-17(23)18-15)11-20-8-6-13(7-9-20)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,18,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVBNDCVMNXFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5174231.png)
![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinecarboxylate](/img/structure/B5174242.png)
![isopropyl 2-(5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5174249.png)

![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B5174258.png)
![4-[4-(3-methoxybenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5174265.png)
![8-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5174269.png)

![N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5174286.png)


![3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5174311.png)
![2-benzyl-3-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5174314.png)
